![molecular formula C22H18O5 B2538018 (2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-10-3](/img/structure/B2538018.png)
(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 664366-10-3 . It has a molecular weight of 362.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H16O5/c1-11-14-8-16-17 (13-6-4-3-5-7-13)10-25-19 (16)12 (2)20 (14)26-21 (24)15 (11)9-18 (22)23/h3-8,10H,9H2,1-2H3, (H,22,23) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Chemical Importance
Synthetic procedures for compounds with complex structures, including chromen-6-ones and related derivatives, have been a significant focus within organic chemistry due to their pharmacological importance and presence in secondary metabolites. The literature outlines various synthetic protocols for creating such compounds, emphasizing the necessity for efficient and scalable methods due to the limited quantities produced by natural sources. Techniques such as Suzuki coupling reactions, radical mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds are highlighted for their efficiency in constructing biologically relevant molecules (Mazimba, 2016).
Biochemical and Physiological Impact
The biochemical and physiological impacts of organic acids, including acetic acid and its derivatives, are well-documented across various research fields. These compounds play critical roles in microbial metabolism, industrial processes, and even in the modulation of cell death mechanisms in yeasts. For instance, acetic acid bacteria are pivotal in the production of vinegar and other fermented beverages, highlighting the industrial and biotechnological significance of organic acids (Lynch et al., 2019). Additionally, the regulation of cell death induced by acetic acid in yeasts has been explored, demonstrating the complex interplay between acetic acid and cellular functions, with implications for both biotechnology and biomedicine (Chaves et al., 2021).
Industrial and Environmental Applications
The roles of organic acids in industrial cleaning, environmental remediation, and as corrosion inhibitors highlight the diverse applications of these compounds beyond their biological functions. Organic acids serve as eco-friendly alternatives to traditional chemicals for metal cleaning and corrosion inhibition, emphasizing the shift towards sustainable industrial practices (Goyal et al., 2018). Furthermore, the use of organic acids in the extraction and stabilization of heavy metals from contaminated sites demonstrates their environmental significance, offering pathways for the remediation of polluted environments (Tauqeer & Sagir, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-11-15-9-17-19(14-7-5-4-6-8-14)13(3)26-21(17)12(2)20(15)27-22(25)16(11)10-18(23)24/h4-9H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIYQYEJQJNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


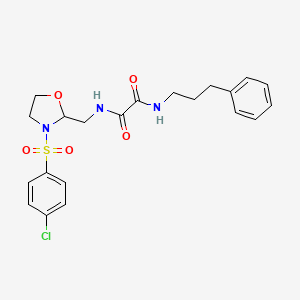
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
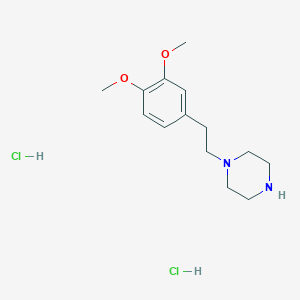
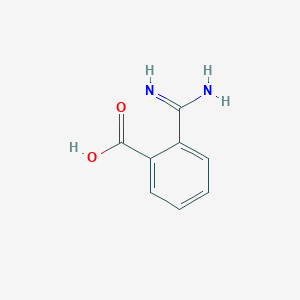




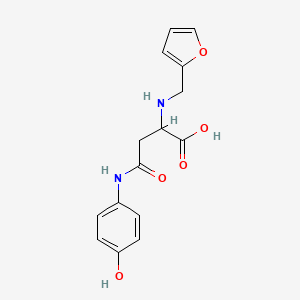
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)
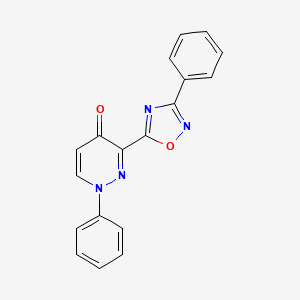
![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)